molecular formula C7H15NO B030992 2,6-Dimethylpiperidin-4-ol CAS No. 4733-70-4

2,6-Dimethylpiperidin-4-ol

Cat. No.: B030992
CAS No.: 4733-70-4
M. Wt: 129.2 g/mol
InChI Key: IEMVEYRBXJCBBQ-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidin-4-ol is a chemical compound that belongs to the piperidine family. It is characterized by a six-membered ring structure with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidin-4-ol typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). The reduction process can be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2,6-dimethylpyridine using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to form different piperidine derivatives.

    Substitution: The methyl groups at the 2 and 6 positions can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Various piperidine derivatives.

    Substitution: Substituted piperidine compounds with different functional groups.

Scientific Research Applications

2,6-Dimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors.

    Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Similar structure but lacks the hydroxyl group at the 4 position.

    2,2-Dimethyl-4-piperidinol: An isomer with different methyl group positions.

    Piperidine: The parent compound without any methyl or hydroxyl substitutions

Uniqueness

2,6-Dimethylpiperidin-4-ol is unique due to the presence of both methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMVEYRBXJCBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376308
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-70-4
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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